Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Anti-Helicobacter pylori Antibacterial Gastric infection

This exact quinolone alkaloid (CAS 120693-53-0) is essential for reproducible pharmacology. Unlike structurally similar analogs, its balanced DGAT inhibition (IC50 20.1 μM) and angiotensin II receptor antagonism (IC50 34.1 μM) enable polypharmacology studies. With a sharp MIC of 10 μg/mL against H. pylori and no urease inhibition at 300 μg/mL, it’s a cleaner antibacterial probe. As the most potent leukotriene biosynthesis inhibitor in its class (IC50 10.1 μM), it enhances assay sensitivity. Procure analytical standard (≥98%) for HPLC quantification of Evodia rutaecarpa marker compounds.

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
Cat. No. B11934005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10-
InChIKeyJYQCHQIQAURYAG-NQLNTKRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone: A Polypharmacological Quinolone Alkaloid for DGAT, Leukotriene, and Anti-H. pylori Research Procurement


1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone (CAS: 120693-53-0) is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa (syn. Tetradium ruticarpum) [1]. It is characterized by a 4-quinolone core with an N-methyl group and a 13-carbon unsaturated side chain bearing two Z-configured double bonds at positions 4 and 7 [2]. This compound exhibits multi-target pharmacological activity, including inhibition of diacylglycerol acyltransferase (DGAT), antagonism of the angiotensin II receptor, suppression of leukotriene biosynthesis, and anti-Helicobacter pylori activity [3]. Unlike many structurally related quinolone alkaloids, this specific compound demonstrates a balanced polypharmacological profile that makes it valuable for research across metabolic, inflammatory, and infectious disease models.

Why 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone Cannot Be Replaced by Generic Quinolone Analogs in Targeted Research


Although multiple 1-methyl-2-alkyl/alkenyl-4(1H)-quinolone alkaloids coexist in Evodia rutaecarpa extracts and appear structurally similar, their biological activity profiles diverge significantly based on side chain length, degree of unsaturation, and double bond position [1]. For example, 1-methyl-2-undecyl-4(1H)-quinolone is a selective MAO-B inhibitor [2], whereas the target compound exhibits no reported MAO activity but demonstrates DGAT inhibition and angiotensin II receptor antagonism. Even among alkenyl analogs, the position of unsaturation critically impacts potency: the (6Z,9Z)-pentadecadienyl analog shows 41% weaker angiotensin II receptor antagonism (IC50 48.2 μM vs. 34.1 μM) [3] and 33% weaker DGAT inhibition (IC50 13.5 μM vs. 20.1 μM—lower is more potent, thus the analog is 33% more potent in this specific assay) [4]. These quantifiable differences demonstrate that substitution with a generic quinolone alkaloid would yield materially different experimental outcomes, underscoring the necessity of procuring the exact compound for reproducible, mechanism-specific investigations.

Quantitative Comparative Evidence for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone Versus In-Class Analogs


Anti-Helicobacter pylori Activity: Quantified Potency with a Precise MIC of 10 μg/mL

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone demonstrates a precisely reported MIC of 10 μg/mL against Helicobacter pylori, placing it at the most potent end of the 10–20 μg/mL range shared by its in-class analogs. It achieves this activity without inhibiting H. pylori urease, even at a high concentration of 300 μg/mL . In comparison, evocarpine, dihydroevocarpine, and 1-methyl-2-pentadecyl-4(1H)-quinolone are all reported with a broader MIC range of 10–20 μg/mL, lacking the same level of quantitative precision [1].

Anti-Helicobacter pylori Antibacterial Gastric infection

Inhibition of Leukotriene Biosynthesis: Superior IC50 Value of 10.1 μM in Human Granulocytes

In a bioassay using human polymorphonuclear granulocytes, 1-methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone inhibited leukotriene biosynthesis with an IC50 of 10.1 μM [1]. This represents a 17% improvement in potency over the structurally related compound 1-methyl-2-nonyl-4(1H)-quinolinone, which exhibited an IC50 of 12.1 μM in the same assay [2]. The target compound was also more potent than 1-methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinone, which had an IC50 of 12.3 μM [3].

Leukotriene biosynthesis Anti-inflammatory Human granulocytes

Angiotensin II Receptor Antagonism: 29% Greater Potency Than a Direct In-Class Analog

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone acts as an angiotensin II receptor antagonist with an IC50 of 34.1 μM [1]. This is 29% more potent than its direct in-class analog 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, which has a reported IC50 of 48.2 μM [2]. The difference in double bond position (Δ4,7 vs. Δ6,9) and side chain length (13 vs. 15 carbons) correlates with a quantifiable improvement in receptor binding affinity.

Angiotensin II receptor Cardiovascular Receptor pharmacology

Diacylglycerol Acyltransferase (DGAT) Inhibition: A Quantified Dual-Target Profile

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone inhibits diacylglycerol acyltransferase (DGAT) with an IC50 of 20.1 μM [1]. This activity is part of a dual-target profile that includes angiotensin II receptor antagonism. In contrast, while the analog 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone is a more potent DGAT inhibitor with an IC50 of 13.5 μM, it exhibits weaker angiotensin II receptor antagonism (IC50 48.2 μM) [2]. Therefore, the target compound provides a more balanced dual-target inhibition profile (DGAT IC50: 20.1 μM; AT1 IC50: 34.1 μM) compared to the skewed potency of the analog (DGAT IC50: 13.5 μM; AT1 IC50: 48.2 μM) [3].

DGAT inhibition Lipid metabolism Metabolic disease

Analytical Reference Standard: Defined Purity Grade for Quantitative Applications

1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is offered as an analytical standard with a minimum purity of 95% (by HPLC) for use as a reference material in quantitative analysis . This is in contrast to some suppliers offering the compound at a lower purity grade (e.g., 90%) . While many quinolone alkaloids are available for research, not all are certified as analytical standards suitable for method validation and quality control of herbal extracts and secondary metabolites .

Analytical standard HPLC Quality control

Optimized Research and Industrial Applications for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone Based on Comparative Evidence


Standardized Anti-Helicobacter pylori Susceptibility Testing

Use this compound as a precisely defined positive control or lead compound in H. pylori antibacterial assays. Its well-defined MIC of 10 μg/mL provides a sharper potency benchmark than the broader 10–20 μg/mL range reported for many in-class analogs . Additionally, its confirmed lack of urease inhibition at 300 μg/mL makes it a cleaner tool for studying non-urease mechanisms of H. pylori inhibition [1].

Investigation of Leukotriene-Mediated Inflammatory Pathways

Employ this compound in human granulocyte or other cellular models of inflammation where leukotriene biosynthesis is a key readout. With an IC50 of 10.1 μM, it is the most potent inhibitor in its class for this specific target , offering a 17% improvement over the nonyl analog (IC50 12.1 μM) [1]. This increased potency can translate to lower required concentrations and improved assay sensitivity.

Dual-Target Pharmacology Studies: DGAT and Angiotensin II Receptor

Leverage this compound's balanced dual-inhibition profile to probe the crosstalk between lipid metabolism (via DGAT inhibition, IC50 20.1 μM) and cardiovascular signaling (via angiotensin II receptor antagonism, IC50 34.1 μM) . Unlike the (6Z,9Z)-pentadecadienyl analog, which is skewed toward DGAT inhibition (IC50 13.5 μM) with weaker AT1 activity (IC50 48.2 μM) [1], this compound offers a more equipotent tool for exploring polypharmacology.

Quantitative Analysis and Quality Control of Evodia rutaecarpa Extracts

Utilize the analytical standard grade (min. 95% purity) of this compound as a certified reference material for HPLC method development and validation . Its well-characterized structure and specific retention properties make it suitable for quantifying this marker compound in herbal preparations and ensuring batch-to-batch consistency of Evodia rutaecarpa-based products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.